![molecular formula C12H9ClF3N3O2 B4284404 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea, commonly known as isoxaflutole, is a herbicide widely used in agriculture for weed control. It was first introduced in the market in the 1990s and has since been used extensively due to its selective action on broadleaf weeds and grasses.
Mechanism of Action
Isoxaflutole works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the production of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, isoxaflutole has been shown to have a range of biochemical and physiological effects. For instance, studies have shown that isoxaflutole can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). Additionally, isoxaflutole has been shown to affect the expression of genes involved in stress responses, suggesting that it may have broader effects on plant physiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isoxaflutole in lab experiments is its high specificity for PPO, which allows for precise targeting of the enzyme. Additionally, isoxaflutole is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of using isoxaflutole is its potential toxicity to non-target organisms, which may limit its use in certain experiments.
Future Directions
There are several areas of research that could benefit from further investigation into the properties of isoxaflutole. For instance, more research is needed to fully understand the mechanism of action of isoxaflutole and its effects on plant physiology. Additionally, further studies are needed to explore the potential therapeutic applications of isoxaflutole, particularly in the treatment of inflammatory diseases and cancer. Finally, more research is needed to develop safer and more effective herbicides based on the properties of isoxaflutole.
Scientific Research Applications
Isoxaflutole has been extensively studied for its herbicidal properties, but recent research has also focused on its potential application in other fields. For instance, isoxaflutole has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, isoxaflutole has been studied for its anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-6-4-10(19-21-6)18-11(20)17-9-5-7(12(14,15)16)2-3-8(9)13/h2-5H,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQRBAYETSNCLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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